molecular formula C24H19Cl2N3O4 B11681883 1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one

1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11681883
M. Wt: 484.3 g/mol
InChI Key: HJZCPQIHIOEFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a nitrobenzoyl group, and a tetrahydroquinoxalinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, including the formation of the tetrahydroquinoxalinone core, the introduction of the dichlorophenylmethyl group, and the attachment of the nitrobenzoyl group. Common reagents used in these reactions include dichlorobenzene, nitrobenzoyl chloride, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-methylurea: Shares the dichlorophenyl group but differs in its overall structure and properties.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another compound with a dichlorophenyl group, used as an herbicide.

Uniqueness

1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H19Cl2N3O4

Molecular Weight

484.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)quinoxalin-2-one

InChI

InChI=1S/C24H19Cl2N3O4/c1-24(2)23(31)27(14-15-10-11-18(25)19(26)12-15)20-8-3-4-9-21(20)28(24)22(30)16-6-5-7-17(13-16)29(32)33/h3-13H,14H2,1-2H3

InChI Key

HJZCPQIHIOEFHO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.